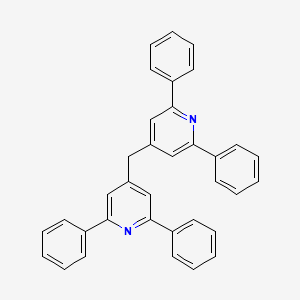
N'-(2-naphthylmethylene)isonicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-naphthylmethylene)isonicotinohydrazide is a chemical compound with the molecular formula C17H13N3O. It is a derivative of isonicotinohydrazide and is characterized by the presence of a naphthylmethylene group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N’-(2-naphthylmethylene)isonicotinohydrazide can be synthesized through a condensation reaction between isonicotinohydrazide and 2-naphthaldehyde. The reaction typically occurs in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(2-naphthylmethylene)isonicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2-naphthylmethylene)isonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N’-(2-naphthylmethylene)isonicotinohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it a candidate for biological studies.
Industry: The compound can be used in the synthesis of advanced materials and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of N’-(2-naphthylmethylene)isonicotinohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(1-phenylethylidene)isonicotinohydrazide
- N’-(2-hydroxybenzylidene)isonicotinohydrazide
- N’-(2-furylmethylene)isonicotinohydrazide
Uniqueness
N’-(2-naphthylmethylene)isonicotinohydrazide is unique due to its naphthylmethylene group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to form stable complexes with metals and contributes to its bioactivity .
Eigenschaften
Molekularformel |
C17H13N3O |
|---|---|
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
N-[(E)-naphthalen-2-ylmethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H13N3O/c21-17(15-7-9-18-10-8-15)20-19-12-13-5-6-14-3-1-2-4-16(14)11-13/h1-12H,(H,20,21)/b19-12+ |
InChI-Schlüssel |
MPYMKWZRJNZVNU-XDHOZWIPSA-N |
Isomerische SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CC=NC=C3 |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B11711147.png)
![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11711149.png)

![(5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11711161.png)
![2-{4-[(heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11711181.png)
![Phenyl 4-[1,3,5-tris(trimethylgermyl)cyclohexyl]phenyl ether](/img/structure/B11711185.png)
![1-[2-(Naphthalen-1-yl)-2-oxoethyl]-3-[(phenylcarbonyl)amino]pyridinium](/img/structure/B11711196.png)
![N-{1-[(2-methyl-4-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11711205.png)



![N-{4-[(4E)-4-benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B11711229.png)
![(2E,5E)-2-[(2-chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11711230.png)

